Home > Products > Screening Compounds P33534 > ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate - 782493-96-3

ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Catalog Number: EVT-3194333
CAS Number: 782493-96-3
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound is characterized by the presence of both a piperidine ring and a pyrazole ring, contributing to its pharmacological potential. It is classified under organic compounds with specific interest in heterocycles due to their prevalence in drug development.

Synthesis Analysis

The synthesis of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves several key steps:

  1. Formation of the Pyrazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and suitable diketones or ketoesters. For example, a common method involves the reaction of piperidine with ethyl acetoacetate followed by hydrazine hydrate to form the pyrazole structure .
  2. Esterification: The carboxylic acid group is converted into an ester by reacting with ethanol in the presence of an acid catalyst. This step is crucial for obtaining the ethyl ester form of the compound.
  3. Final Purification: The product is often purified through recrystallization or chromatography to ensure high purity and yield.

The synthesis can be optimized using various reaction conditions such as temperature control, solvent choice (e.g., ethanol), and reaction time to maximize yield and minimize by-products .

Molecular Structure Analysis

The molecular structure of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can be described as follows:

  • Molecular Formula: C12H16N2O2
  • Molecular Weight: Approximately 220.27 g/mol
  • Structural Features:
    • A pyrazole ring (five-membered ring containing two nitrogen atoms).
    • A piperidine ring (six-membered saturated nitrogen-containing ring).
    • An ethyl ester functional group attached to the carboxylic acid.

The compound's structure can be visualized using various computational chemistry tools that provide insights into its three-dimensional conformation and electronic properties .

Chemical Reactions Analysis

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  2. Oxidation/Rearrangement: The compound may also undergo oxidation reactions at the piperidine ring, leading to N-oxide derivatives.
  3. Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

These reactions are essential for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit various enzymes involved in inflammatory pathways, suggesting that this compound may exert anti-inflammatory effects through similar mechanisms.
  • Receptor Modulation: The structural features may allow it to interact with specific receptors in the central nervous system or other tissues, potentially leading to analgesic effects .

Further studies are needed to clarify these mechanisms through in vitro and in vivo experiments.

Physical and Chemical Properties Analysis

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for pyrazole derivatives.

These properties influence its handling in laboratory settings and its application in medicinal chemistry .

Applications

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has potential applications in various scientific fields:

  1. Pharmaceutical Development: Due to its structural similarity to known bioactive compounds, it may serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases or cancer.
  2. Biological Research: It can be used as a tool compound for studying pyrazole-related biological pathways and mechanisms.
  3. Chemical Synthesis: Its unique structure allows it to be used as an intermediate in synthesizing more complex molecules or as a building block in organic synthesis .
Introduction: Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate as a Privileged Pharmacophore Scaffold

Structural Significance of the Pyrazole-Piperidine Hybrid Core in Medicinal Chemistry

The pyrazole-piperidine hybrid core embodies a privileged structure due to its conformational adaptability and diverse pharmacophore presentation:

  • Spatial Versatility: The piperidine ring adopts stable chair conformations, positioning its equatorial or axial substituents for optimal interactions within target binding pockets. The basic piperidine nitrogen (pKa ~9-11, predicted) facilitates salt bridge formation with aspartate or glutamate residues in biological targets, enhancing binding affinity [4] [10].
  • Dipole and Hydrogen Bonding Capacity: The pyrazole ring contributes a strong dipole moment and provides both hydrogen bond acceptor (N2) and donor (NH) sites. The ethyl carboxylate ester offers an additional hydrogen bond acceptor (carbonyl oxygen) and modulates overall lipophilicity (cLogP ~1-2 for the core ester) [6] [9].
  • 3D Vector Complexity: The bond connecting the pyrazole N1 to the piperidine C4 creates a defined spatial relationship between the two rings. This allows simultaneous presentation of the piperidine nitrogen and the pyrazole carboxylate group to distinct regions of a target protein, enabling interactions with non-contiguous binding site elements crucial for achieving selectivity [2] [7]. This vector complexity is less pronounced in simpler mono-cyclic analogues or non-fused bicyclic systems.

Prevalence as a Key Synthetic Intermediate

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is primarily recognized as a versatile synthon for accessing structurally sophisticated bioactive molecules. Its commercial availability (e.g., as the hydrochloride salt, ≥95% purity) underscores its utility [2]. Key synthetic transformations leverage its bifunctionality:

  • Carboxylate Manipulation: The ethyl ester serves as a handle for hydrolysis to the carboxylic acid (potential for direct target interaction or metal chelation) or amidation (primary, secondary, or tertiary amides) to introduce diverse pharmacophores or linkers.
  • Piperidine Nitrogen Functionalization: The secondary amine on the piperidine ring is readily alkylated, acylated, sulfonylated, or used in reductive amination reactions. This allows for significant structural diversification and modulation of physicochemical properties (e.g., basicity, logD) [2] [7].
  • Parallel Modification: Both functional groups can be independently modified, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) exploration. For instance, coupling the carboxylic acid with a diverse set of amines while simultaneously alkylating the piperidine nitrogen generates complex arrays of analogues [7].

Table 1: Commercially Available Precursors Related to Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate Synthesis

Compound NameCAS NumberKey Functional GroupsPrimary UseSource/Purity
Ethyl 1H-pyrazole-4-carboxylate37622-90-5Pyrazole N1-H, C4-COOEtDirect precursor for N1-alkylation/arylation≥98% [1] [6]
Ethyl piperidine-4-carboxylate1126-09-6Piperidine N1-H, C4-COOEtPrecursor for piperidine N1-functionalization≥98% [4] [10]
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate92289-91-3Pyrazole N1-(Pyridin-3-yl), C4-COOEtDemonstrates N1-arylation scopeAvailable [8]
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate HClEnamine: EN300-227214Pyrazole N1-(Piperidin-4-yl), C4-COOEt (as HCl salt)Key Synthon (Final Compound)≥95% [2]

Established Biological Target Classes Associated with Analogous Pyrazolylpiperidine Derivatives

Structural analogues and derivatives incorporating the pyrazole-piperidine pharmacophore, often synthesized from intermediates like ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate, exhibit potent activity against several therapeutically relevant target classes:

  • Central Nervous System (CNS) Targets:
  • Cannabinoid Receptor 1 (CB1) Inverse Agonists/Antagonists: Rigid pyrazolylpiperidine scaffolds are central to CB1 ligands like rimonabant and its analogues. Structural modifications on the piperidine nitrogen (e.g., N-cyanocyclohexyl, N-(4-cyano-tetrahydropyranyl)) and the pyrazole C3/C5 aryl substituents significantly impact CB1 affinity and selectivity over CB2 and other off-targets like the 18 kDa Translocator Protein (TSPO). For example, compound 9n (1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methyl-pyrazole-3-carboxamide) exhibits high CB1 affinity (Ki = 15.7 nM) [7].
  • Potential Anxiolytics & Addiction Therapies: Pyrazolopyridines derived from related scaffolds demonstrate anxiolytic activity and potential for managing drug/alcohol addiction [9].

  • Oncology Targets:

  • Pro-Apoptotic Agents: Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]naphthyridine derivatives (structurally related hybrids) exhibit potent pro-apoptotic activity in cancer cell lines (e.g., HeLa, MCF-7). Key mechanisms include induction of Reactive Oxygen Species (ROS), mitochondrial membrane potential (ΔΨm) collapse, caspase-9/3/7 activation, G0/G1 cell cycle arrest, and DNA intercalation/damage. Compounds like 5j (IC₅₀ = 6.4 µM on HeLa) and 5k (IC₅₀ = 2.03 µM on MCF-7) exemplify this activity [5].

  • Anti-Inflammatory & Immunomodulatory Targets:

  • Inflammatory Bowel Disease (IBD): A novel pyrazolyl-pyridine derivative, DMPNP, demonstrated significant efficacy in murine colitis models. It reduced Disease Activity Index (DAI), myeloperoxidase (MPO) levels, nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) at doses of 100-150 mg/kg, comparable to sulfasalazine. This suggests potential modulation of NF-κB or MAPK pathways [3].

  • Infectious Disease Targets:

  • Antifungal Agents: Pyrazolo[3,4-b]pyridines show structure-dependent antifungal activity against Candida albicans and Cryptococcus neoformans. Activity correlates with lower dipole moments (μ ~2.1-2.7 Debye) and higher calculated Log P values (~6.4-6.8), suggesting optimal membrane penetration is crucial (e.g., compounds 11a, 12a, 12c achieved 100% inhibition at 250 µg/mL) [9].

Table 2: Biological Activities of Representative Pyrazolylpiperidine Analogues & Related Hybrids

Compound Class/ExamplePrimary Target/Biological ActivityKey Findings/MechanismPotency (e.g., IC₅₀, Ki)Source
Rimonabant Analogues (e.g., 9n)Cannabinoid Receptor 1 (CB1) - Inverse Agonism/AntagonismHigh CB1 affinity; N-(1-Cyanocyclohexyl) modificationKi = 15.7 nM (CB1) [7]
Pyrazolonaphthyridine (5k)Breast Cancer (MCF-7) - Pro-apoptoticCaspase-9/3/7 activation, ROS induction, G0/G1 arrest, ΔΨm collapseIC₅₀ = 2.03 ± 0.23 µM [5]
Pyrazolopyridine (5j)Cervical Cancer (HeLa) - Pro-apoptoticDNA intercalation/damage (Comet assay), Caspase activationIC₅₀ = 6.4 ± 0.45 µM [5]
Pyrazolyl-pyridine (DMPNP)Experimental Colitis - Anti-inflammatory↓DAI, ↓MPO, ↓NO, ↓TNF-α, ↓IL-6; Comparable to sulfasalazineEffective at 100-150 mg/kg (mouse) [3]
Pyrazolo[3,4-b]pyridines (e.g., 11a, 12a, 12c)Candida albicans / C. neoformans - Antifungal100% Inhibition at 250 µg/mL; High Log P, Low μ optimalMIC ≤ 250 µg/mL (specific strains) [9]

Research Objectives and Knowledge Gaps Regarding Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate

While its role as a synthon is established, significant knowledge gaps exist regarding ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate itself and its direct biological potential:

  • Limited Direct Biological Profiling: There is a conspicuous absence of comprehensive screening data for the parent compound against established target panels (e.g., kinases, GPCRs, ion channels, metabolic enzymes). Its intrinsic activity, if any, remains largely unexplored. Is it merely an inert building block, or does it possess modulatory effects on specific off-targets?
  • Metabolic Stability and DMPK Characterization: The metabolic fate of the core scaffold is poorly documented. Key questions include: Is the ethyl ester rapidly hydrolyzed in vivo? What are the major Phase I metabolites (e.g., hydroxylation sites on piperidine/pyrazole)? Does it induce or inhibit major cytochrome P450 isoforms? Understanding its intrinsic clearance, plasma protein binding, and potential for blood-brain barrier penetration (governed by its moderate lipophilicity and basicity) is essential for rational progression.
  • Structure-Conformation-Binding Relationships: Detailed biophysical studies (e.g., X-ray crystallography of bound complexes, NMR conformational analysis in solution, molecular dynamics simulations) are lacking. These studies are crucial to elucidate how the hybrid scaffold's 3D conformation influences its interaction with biological targets and to differentiate its binding mode from simpler piperidine or pyrazole derivatives.
  • Optimization of Synthetic Routes: While commercially available, scalable and cost-effective synthesis of high-purity material, potentially via novel catalytic methods (e.g., C-H activation for direct N1-(piperidin-4-yl) coupling) or improved isolation protocols for intermediates like ethyl 1H-pyrazole-4-carboxylate and ethyl piperidine-4-carboxylate, warrants further investigation to support extensive SAR campaigns [1] [6] [10].
  • Exploration of Unexplored Target Space: Given the success of related scaffolds in diverse areas (CNS, oncology, inflammation, infection), systematic investigation into the core molecule's potential against emerging targets (e.g., epigenetic regulators, protein-protein interactions, specific inflammatory caspases) is needed. Its suitability for developing bifunctional degraders (PROTACs) via conjugation of E3 ligase ligands to the ester/piperidine nitrogen is unexplored.

Filling these knowledge gaps requires focused research: comprehensive in vitro pharmacological profiling, detailed ADME/PK studies, advanced structural characterization, and innovative synthetic chemistry to unlock the full therapeutic potential embedded within the ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate pharmacophore.

Properties

CAS Number

782493-96-3

Product Name

ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 1-piperidin-4-ylpyrazole-4-carboxylate

Molecular Formula

C11H17N3O2

Molecular Weight

223.27

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10/h7-8,10,12H,2-6H2,1H3

InChI Key

ULRIRQFXUZMGLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(N=C1)C2CCNCC2

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.